molecular formula C19H32Cl2N2O3 B12729488 Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride CAS No. 102338-95-4

Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride

Cat. No.: B12729488
CAS No.: 102338-95-4
M. Wt: 407.4 g/mol
InChI Key: KXSFVAURGRUWQE-UHFFFAOYSA-N
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Description

Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride is a chemical compound with the molecular formula C19H32Cl2N2O3 This compound is a derivative of salicylic acid, which is widely known for its applications in medicine and cosmetics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride typically involves the esterification of salicylic acid with 3-piperidinopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The dihydrochloride salt form is obtained by treating the ester with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the formulation of cosmetics and personal care products due to its skin-beneficial properties.

Mechanism of Action

The mechanism of action of salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.

    Methyl Salicylate: An ester of salicylic acid, commonly used in topical analgesics.

    Aspirin (Acetylsalicylic Acid): A well-known anti-inflammatory and analgesic agent.

Uniqueness

Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound. These modifications also potentially broaden its range of applications in various fields.

Properties

CAS No.

102338-95-4

Molecular Formula

C19H32Cl2N2O3

Molecular Weight

407.4 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride

InChI

InChI=1S/C19H30N2O3.2ClH/c1-2-3-10-20-16-8-9-17(18(22)15-16)19(23)24-14-7-13-21-11-5-4-6-12-21;;/h8-9,15,20,22H,2-7,10-14H2,1H3;2*1H

InChI Key

KXSFVAURGRUWQE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)O.Cl.Cl

Origin of Product

United States

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